molecular formula C10H15NaO4S B7888593 sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

Cat. No.: B7888593
M. Wt: 254.28 g/mol
InChI Key: AWMAOFAHBPCBHJ-YZUKSGEXSA-M
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Description

Sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate: is a chemical compound with the molecular formula C10H15NaO4S and a molecular weight of 254.28 g/mol . This compound is known for its unique bicyclic structure, which includes a methanesulfonate group attached to a bicyclo[2.2.1]heptane ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methanesulfonate group: This step involves the reaction of the bicyclic compound with methanesulfonyl chloride in the presence of a base such as sodium hydroxide to form the methanesulfonate ester.

    Conversion to the sodium salt: The final step involves the neutralization of the methanesulfonate ester with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Bulk synthesis of the bicyclic intermediate: Using large-scale Diels-Alder reactions.

    Methanesulfonation: Conducted in large reactors with controlled temperature and pressure.

    Neutralization and crystallization: The final product is crystallized from the reaction mixture and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to modifications that can alter their activity. The bicyclic structure provides steric hindrance, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]acetate
  • Sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]propanoate

Uniqueness

Sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity compared to its acetate and propanoate analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

sodium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1/t7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMAOFAHBPCBHJ-YZUKSGEXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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